molecular formula C18H14ClFN4OS B2756056 N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251598-01-2

N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2756056
CAS No.: 1251598-01-2
M. Wt: 388.85
InChI Key: VUZFBSUHVQWLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14ClFN4OS and its molecular weight is 388.85. The purity is usually 95%.
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Scientific Research Applications

Thrombin Inhibition

One study discusses 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors, highlighting their significance in anticoagulant research. These compounds, with specific substituents, show high potency as thrombin inhibitors, suggesting their potential application in developing new antithrombotic agents (Lee et al., 2007).

Anticancer Activity

Another study involves the synthesis of novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity. These compounds, including pyrimidine derivatives, demonstrate significant anticancer activity at low concentrations, indicating their potential in cancer therapy (Hammam et al., 2005).

Metabolic Stability Improvement

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores various 6,5-heterocycles to improve metabolic stability. The study identifies compounds that maintain in vitro potency and in vivo efficacy while reducing metabolic deacetylation, crucial for developing stable therapeutic agents (Stec et al., 2011).

Radioligand Imaging

Another application is found in the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research provides insights into the development of diagnostic tools for neurological diseases, emphasizing the importance of such compounds in medical imaging (Dollé et al., 2008).

Anti-inflammatory Activity

Additionally, the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrates significant anti-inflammatory activity. This highlights the potential use of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-14-6-5-12(20)8-13(14)19/h2-9H,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZFBSUHVQWLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.